An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylhexane
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylhexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 1,1-Diphenylhexane (CAS No. 1530-04-7).[1][2][3] Designed for professionals in research and drug development, this document delves into the structural, physical, and spectral characteristics of this compound, supported by experimental protocols and theoretical insights to facilitate its application in the laboratory.
Core Molecular and Physical Characteristics
1,1-Diphenylhexane is an aromatic hydrocarbon characterized by a hexane chain with two phenyl substituents on the first carbon atom. Understanding its fundamental properties is crucial for its application in synthesis and as a building block in drug discovery.
Key Physicochemical Data
The following table summarizes the primary physicochemical properties of 1,1-Diphenylhexane. These values are critical for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| CAS Number | 1530-04-7 | [1][2][3] |
| Molecular Formula | C₁₈H₂₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Melting Point | -12 °C | [3] |
| Boiling Point | 129-130 °C at 2 mmHg | [2] |
| Density (estimate) | 0.9528 g/cm³ | [2] |
| Refractive Index (estimate) | 1.5428 | [2] |
Solubility Profile
While specific quantitative solubility data for 1,1-Diphenylhexane in a range of solvents is not extensively documented in readily available literature, its structural characteristics provide a strong indication of its solubility behavior. As a nonpolar aromatic hydrocarbon, it is expected to be soluble in nonpolar organic solvents such as toluene, benzene, diethyl ether, and chloroform, and likely soluble in alcohols like ethanol and methanol. Conversely, it is expected to be insoluble in water and other polar solvents.
Synthesis of 1,1-Diphenylhexane
A primary route for the synthesis of 1,1-diphenylalkanes is through the Friedel-Crafts alkylation of an aromatic ring. This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a Lewis acid catalyst.
Conceptual Synthesis Workflow: Friedel-Crafts Alkylation
The synthesis of 1,1-Diphenylhexane can be envisioned via the reaction of a suitable hexyl derivative with an excess of benzene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Caption: Conceptual workflow for the synthesis of 1,1-Diphenylhexane.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add 1-chlorohexane (or a similar hexyl derivative) dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer.
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Extraction and Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 1,1-Diphenylhexane.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1,1-Diphenylhexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-Diphenylhexane is expected to show characteristic signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the hexyl chain.
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Aromatic Protons (C₆H₅)₂CH- : These protons will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The multiplicity of these signals will depend on the specific magnetic environments of the ortho, meta, and para protons.
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Methine Proton -(CH₂)-CH(Ph)₂ : The single proton on the carbon attached to the two phenyl groups will be significantly deshielded and is expected to appear as a multiplet.
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Methylene and Methyl Protons of the Hexyl Chain : The protons of the hexyl chain will appear in the upfield region (typically δ 0.8-2.5 ppm). The terminal methyl group (-CH₃) will likely be a triplet, and the methylene groups (-CH₂-) will show complex splitting patterns due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
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Aromatic Carbons : The carbons of the phenyl rings will resonate in the aromatic region (δ 125-150 ppm). Due to symmetry, fewer than 12 signals may be observed.
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Methine Carbon -CH(Ph)₂ : The carbon atom bonded to the two phenyl groups will be downfield shifted.
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Aliphatic Carbons : The carbons of the hexyl chain will appear in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-Diphenylhexane will exhibit characteristic absorption bands corresponding to its structural features.
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Aromatic C-H Stretching : Look for sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretching : Strong absorptions are expected just below 3000 cm⁻¹.
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C=C Stretching (Aromatic) : Peaks in the region of 1600-1450 cm⁻¹ are characteristic of the phenyl rings.
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C-H Bending (Aromatic) : Strong absorptions in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1,1-Diphenylhexane (m/z = 238.37).
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Fragmentation Pattern : Common fragmentation pathways for alkylbenzenes involve benzylic cleavage. The loss of a pentyl radical (C₅H₁₁) to form a stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺, m/z = 167) is expected to be a prominent fragmentation. Other fragments corresponding to the loss of smaller alkyl chains and rearrangements of the phenyl groups may also be observed.
Experimental Determination of Physicochemical Properties
Accurate determination of the physicochemical properties of 1,1-Diphenylhexane is essential for its reliable use. The following section outlines the standard experimental protocols for measuring key parameters.
Determination of Melting and Boiling Points
Caption: Workflow for melting and boiling point determination.
Protocol for Melting Point:
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Load a small amount of the solidified sample into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Protocol for Boiling Point (at reduced pressure):
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Set up a vacuum distillation apparatus with the sample in the distillation flask.
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Gradually reduce the pressure to the desired level using a vacuum pump.
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Heat the sample gently until it boils.
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Record the temperature at which the vapor and liquid are in equilibrium, along with the corresponding pressure.
Measurement of Density and Refractive Index
Caption: Workflow for density and refractive index measurement.
Protocol for Density:
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Accurately weigh a clean, dry pycnometer (a flask with a precise volume).
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Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to a known temperature.
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Weigh the filled pycnometer.
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Calculate the mass of the liquid and divide by the known volume of the pycnometer to determine the density.
Protocol for Refractive Index:
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Calibrate an Abbe refractometer with a standard of known refractive index.
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Place a few drops of the liquid sample on the prism of the refractometer.
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Close the prism and allow the temperature to stabilize.
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
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Read the refractive index from the scale.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 1,1-Diphenylhexane.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
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Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[4]
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Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
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Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[5]
References
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Stenutz, R. 1,1-diphenylhexane. [Link]
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BIOSYNCE. What are the safety precautions in fine chemicals handling?[Link]
